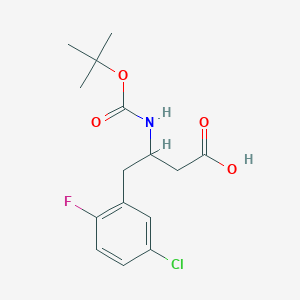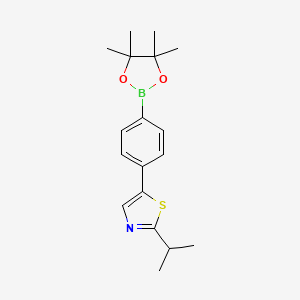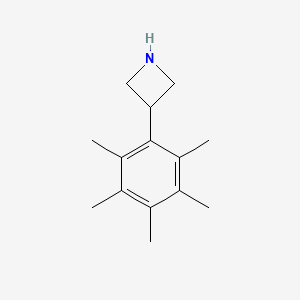
3-(2,3,4,5,6-Pentamethylphenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3,4,5,6-Pentamethylphenyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. The presence of the pentamethylphenyl group enhances its stability and reactivity, making it a valuable compound in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4,5,6-Pentamethylphenyl)azetidine can be achieved through several methods, including:
Aza Paternò–Büchi Reaction: This involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component.
Ring Contraction and Cycloaddition Reactions: These methods utilize the inherent ring strain of azetidines to facilitate the formation of the four-membered ring.
Industrial Production Methods
Industrial production of azetidines often involves:
Cationic and Anionic Ring-Opening Polymerization: This method is used to produce polyamines from azetidine monomers.
Grignard Reagent Coupling: This method involves the coupling of azetidines with Grignard reagents to form various derivatives.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,3,4,5,6-Pentamethylphenyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Applications De Recherche Scientifique
3-(2,3,4,5,6-Pentamethylphenyl)azetidine has numerous applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-(2,3,4,5,6-Pentamethylphenyl)azetidine involves its interaction with various molecular targets and pathways. The compound’s ring strain and nitrogen atom contribute to its reactivity, allowing it to interact with proteins, enzymes, and other biomolecules. This interaction can lead to the inhibition or activation of specific pathways, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness
3-(2,3,4,5,6-Pentamethylphenyl)azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. The presence of the pentamethylphenyl group further enhances its properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C14H21N |
|---|---|
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
3-(2,3,4,5,6-pentamethylphenyl)azetidine |
InChI |
InChI=1S/C14H21N/c1-8-9(2)11(4)14(12(5)10(8)3)13-6-15-7-13/h13,15H,6-7H2,1-5H3 |
Clé InChI |
IGGQGGXKQNKVEG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C)C)C2CNC2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(3-methylsulfonylphenyl)propanoic acid](/img/structure/B13715082.png)
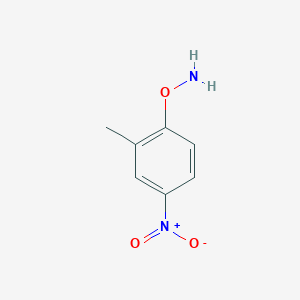


![3-[2-(2,2,2-Trifluoroacetylamino)ethyl]azetidine-1-carboxylic acid tert butyl ester](/img/structure/B13715114.png)
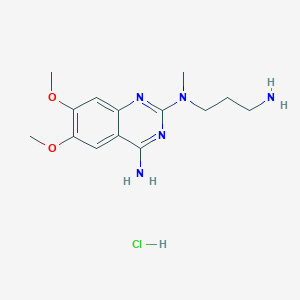
![2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B13715133.png)
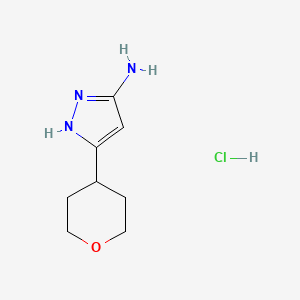

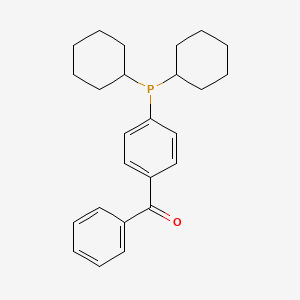
![3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B13715148.png)

